Pent-2-ene-1,4-diol

Description

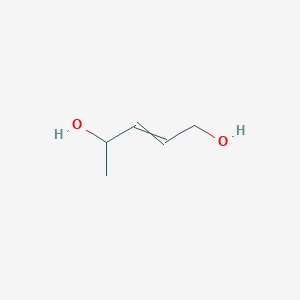

Pent-2-ene-1,4-diol (C₅H₁₀O₂) is an unsaturated diol featuring hydroxyl groups at positions 1 and 4 and a double bond at position 2. Its IUPAC name is (2E,4S)-pent-2-ene-1,4-diol, with stereochemistry influencing its reactivity and applications. The molecule contains 16 bonds, including a double bond (C2=C3), two hydroxyl groups (primary and secondary alcohols), and two rotatable bonds . Its SMILES string is CC(O)C=CCO, and its 3D structure reveals a planar geometry around the double bond, critical for stereoselective reactions . This compound is synthesized via methods such as bromination of piperylene followed by alkylation or copper-catalyzed allylic substitutions .

Properties

CAS No. |

6117-82-4 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

pent-2-ene-1,4-diol |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3 |

InChI Key |

OOYLEFZKWGZRRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pent-2-ene-1,4-diol with structurally related diols, emphasizing key differences in properties, reactivity, and applications:

Key Findings from Comparative Analysis :

Chain Length and Functional Group Position: But-2-ene-1,4-diol (C4) shows higher demand for (E)-isomers in fine chemistry due to stereoselective synthesis routes , while this compound (C5) forms spirocyclic compounds with 4-tert-butylcyclohexanone under mild conditions . Pentane-1,5-diol’s saturated backbone reduces reactivity in cyclization but improves thermal stability .

Unsaturation and Reactivity :

- The double bond in This compound enables diastereoselective reactions (e.g., 47:53 diastereomixtures in spirodioxole formation) , whereas the triple bond in 2-Butyne-1,4-diol facilitates alkyne-specific additions and hydrogen-bonded crystal packing .

Stereochemistry and Applications :

- The (2E,4S) configuration of This compound is critical for copper-catalyzed SN2' couplings to generate (E)-configured diols .

- Substituted derivatives (e.g., 5-chloro-4-(2,4-dichlorophenyl)this compound) exhibit tailored reactivity for niche synthetic applications .

Safety and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.